molecular formula C12H19FN2 B1531799 1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole CAS No. 2098151-94-9

1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole

Cat. No. B1531799
M. Wt: 210.29 g/mol
InChI Key: QDEIQJZLFZQPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C12H19FN2. It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole has a unique structure with two nitrogen atoms, one bearing a hydrogen atom and the other called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The specific molecular structure analysis of “1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole” is not available in the literature.

Scientific Research Applications

N-Heterocyclic Carbenes in Catalysis

N-heterocyclic carbenes (NHCs), including imidazole derivatives, are recognized for their efficiency in catalyzing transesterification and acylation reactions. These catalysts facilitate the transformation of esters to corresponding esters through the acylation of alcohols with vinyl acetate at low catalyst loadings and room temperature, demonstrating their versatility in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Metabolism Studies

Imidazole derivatives are also used in studying the metabolism of compounds in liver microsomes across different species, including rats, dogs, and humans. For instance, the metabolism of a GABA(A) receptor partial agonist was investigated to understand the metabolic pathways and the efficiency of biotransformation processes (Shaffer & Langer, 2007).

Anti-Candida Agents

Research on imidazole analogues of fluoxetine has demonstrated potent anti-Candida activity, surpassing traditional antifungal agents like miconazole. These studies highlight the potential of imidazole derivatives as a novel class of antifungal agents, offering a promising avenue for therapeutic development (Silvestri et al., 2004).

Photophysical Properties

Imidazole derivatives are explored for their unique photophysical properties, such as in the design of ESIPT-fluorophores (excited state intramolecular proton transfer). These compounds exhibit distinct fluorescence characteristics, making them suitable for applications in sensing and imaging (Shekhovtsov et al., 2021).

Synthetic Chemistry

The synthesis of imidazole derivatives involves various strategies, including the Ugi-4CR and Passerini-3CR reactions, to create complex molecules with potential biological activities. These synthetic approaches allow for the rapid assembly of diverse compounds, demonstrating the adaptability of imidazole derivatives in drug discovery and development (Madhavachary et al., 2018).

properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-10(2)11-14-7-8-15(11)9-12(13)5-3-4-6-12/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEIQJZLFZQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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